4-Fluoro-3-(trifluoromethyl)benzoyl chloride
Overview
Description
The compound "4-Fluoro-3-(trifluoromethyl)benzoyl chloride" is a fluorinated aromatic compound that is of interest in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the reactivity and utility of similar fluorinated aromatic compounds, which can be used to infer properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, the synthesis of a fluorine-containing aromatic diamine is described, which involves the coupling of a chloro-nitro-trifluoromethylbenzene with hydroquinone, followed by reduction to yield the diamine . This suggests that similar strategies could be employed for synthesizing "4-Fluoro-3-(trifluoromethyl)benzoyl chloride," potentially through a chlorination reaction of an appropriately substituted fluorinated benzene derivative.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the strong electronegativity of fluorine, which can influence the electronic properties of the aromatic ring. The presence of trifluoromethyl groups can also impart unique electronic and steric effects, as seen in the synthesis of polyimides where the trifluoromethyl groups are positioned at the β position of the amine group . These effects are likely to be relevant to the molecular structure of "4-Fluoro-3-(trifluoromethyl)benzoyl chloride," affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
Fluorinated compounds are known to participate in various chemical reactions. For example, trifluoroacetohydrazonoyl chlorides undergo base-promoted (3 + 2) cycloadditions with imidates to form trifluoromethyl-1,2,4-triazoles . Similarly, fluorinated oxazoles can rearrange to form alpha-trifluoromethyl substituted amino acids . These reactions highlight the reactivity of fluorinated compounds in cycloadditions and rearrangements, which could be relevant to the chemical reactions involving "4-Fluoro-3-(trifluoromethyl)benzoyl chloride."
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms. For instance, polyimides derived from fluorinated diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . These properties suggest that "4-Fluoro-3-(trifluoromethyl)benzoyl chloride" may also display enhanced thermal stability and low reactivity towards moisture, which could be beneficial in various applications where these properties are desired.
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
properties
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7(14)4-1-2-6(10)5(3-4)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDISZQHCHGLJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40217857 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)benzoyl chloride | |
CAS RN |
67515-56-4 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40217857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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